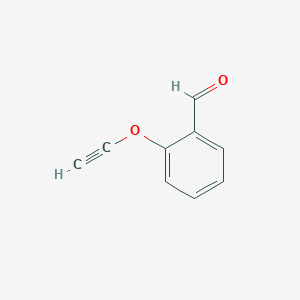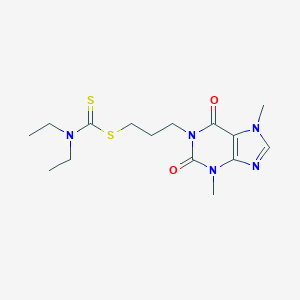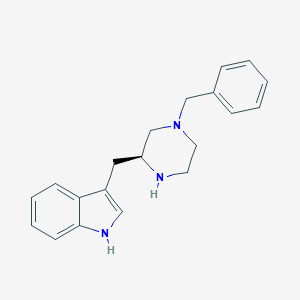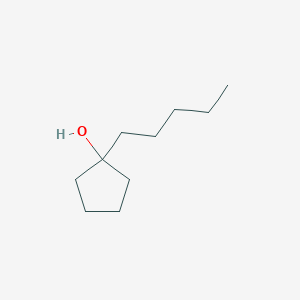
2-(Trifluoromethoxy)thiophenol
Overview
Description
2-(Trifluoromethoxy)thiophenol is an organosulfur compound with the molecular formula C7H5F3OS It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)thiophenol typically involves the introduction of the trifluoromethoxy group onto a thiophenol precursor. One common method is the reaction of thiophenol with trifluoromethylating agents under specific conditions. For example, trifluoromethyl phenyl sulfone can be used as a trifluoromethylating agent in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or alkoxides can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Substitution: Substituted thiophenol derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(Trifluoromethoxy)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.
Medicine: It can be a precursor for the development of pharmaceuticals with improved properties.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)thiophenol depends on the specific reactions it undergoes. For example, in trifluoromethylation reactions, the compound can form electron donor–acceptor complexes with trifluoromethyl phenyl sulfone, leading to single electron transfer and subsequent formation of trifluoromethylated products under visible light irradiation . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)thiophenol
- 2-(Trifluoromethoxy)benzenethiol
- 2-(Trifluoromethoxy)phenyl mercaptan
Comparison: 2-(Trifluoromethoxy)thiophenol is unique due to the presence of both a trifluoromethoxy group and a thiophenol moiety. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain reactions. Compared to similar compounds, it may offer advantages in specific synthetic applications and material properties .
Properties
IUPAC Name |
2-(trifluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRSPLZNQRPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375328 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-01-0 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)

